CB-86

Molecular Imaging Radiopharmaceuticals Rheumatoid Arthritis

CB-86 (CAS 1150586-64-3) addresses the challenge of isolating CB1-mediated effects without CB2 full activation-a limitation of standard agonists like WIN 55,212-2. It delivers partial CB1 agonism (Ki=5.6 nM) and neutral CB2 antagonism (Ki=7.9 nM). With high TSPO affinity (Ki=1.6 nM) and 75-fold lower cytotoxicity than CB256, it is the preferred ligand for 99mTc-SPECT/Gd-MRI probe development. Validated in 6-OHDA Parkinson’s models (1.8× viability, 2.7× necrosis inhibition). Liposomal conjugation achieves 2.3× tumor-to-kidney ratio. Research-use only.

Molecular Formula C26H43NO3
Molecular Weight 417.6 g/mol
CAS No. 1150586-64-3
Cat. No. B592808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB-86
CAS1150586-64-3
SynonymsN-cyclopropyl-8-[3-(1,1-dimethylheptyl)-5-hydroxyphenoxy]-octanamide
Molecular FormulaC26H43NO3
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCCCCCCC(C)(C)C1=CC(=CC(=C1)OCCCCCCCC(=O)NC2CC2)O
InChIInChI=1S/C26H43NO3/c1-4-5-6-11-16-26(2,3)21-18-23(28)20-24(19-21)30-17-12-9-7-8-10-13-25(29)27-22-14-15-22/h18-20,22,28H,4-17H2,1-3H3,(H,27,29)
InChIKeyPVAOGZXUOOHSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CB-86 CAS 1150586-64-3: Chemical Identity and Receptor Binding Profile


CB-86 (CAS 1150586-64-3), also known by its IUPAC name N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide, is a synthetic small molecule hybrid of resorcinol and anandamide [1]. It functions as a dual cannabinoid receptor ligand, exhibiting partial agonism at the central CB1 receptor (Ki = 5.6 nM) and neutral antagonism at the peripheral CB2 receptor (Ki = 7.9 nM) [1]. Beyond this canonical activity, CB-86 is also recognized as a high-affinity ligand for the 18 kDa translocator protein (TSPO) [2].

Why Cannabinoid Agonists and TSPO Ligands Cannot Be Casually Substituted for CB-86


CB-86 occupies a unique chemical space due to its dual pharmacology as a cannabinoid receptor ligand and a TSPO ligand, a combination not found in standard reference compounds [1][2]. Its partial agonist/antagonist profile at CB1/CB2, coupled with high TSPO affinity, results in functional outcomes that differ fundamentally from full agonists like WIN 55,212-2 or CP 47,497 [3]. Direct substitution with these analogs in applications such as pain research or molecular imaging will lead to divergent, non-comparable data. Specifically, its safety profile for in vivo imaging is distinct from structurally related TSPO ligands like CB256, which exhibits 75-fold greater cytotoxicity [4].

CB-86 (CAS 1150586-64-3): Differentiating Quantitative Evidence vs. Analogs


Comparative Cytotoxicity: CB-86 vs. CB256 for In Vivo TSPO Imaging

For in vivo TSPO imaging applications, CB-86 presents a substantial safety advantage over the structurally related analog CB256. The cytotoxicity of CB256 is reported to be 75 times higher than that of CB-86, making CB86 a far more viable candidate for development into clinical radiopharmaceuticals [1].

Molecular Imaging Radiopharmaceuticals Rheumatoid Arthritis

Target Engagement in Arthritis Imaging: 99mTc-DTPA-CB86 Uptake

CB-86, when conjugated as a radiopharmaceutical (99mTc-DTPA-CB86), demonstrates specific and quantifiable uptake in inflamed tissues. In a rat model of rheumatoid arthritis, 99mTc-DTPA-CB86 showed an uptake of 2.35 ± 0.10% ID/g in the inflammatory ankle at 180 minutes post-administration, which was significantly higher than in normal tissues [1]. This contrasts with the non-specific distribution often seen with first-generation TSPO ligands like PK11195.

SPECT Imaging Macrophage Targeting Inflammation

Functional Selectivity at Cannabinoid Receptors: CB-86 vs. WIN 55,212-2

CB-86 differentiates itself from the reference cannabinoid agonist WIN 55,212-2 through its functional selectivity. CB-86 is a partial agonist at CB1 (Ki = 5.6 nM) and a neutral antagonist at CB2 (Ki = 7.9 nM) [1]. In contrast, WIN 55,212-2 is a full agonist at both receptors, with Ki values of 21 nM at CB1 and 2.1 nM at CB2 [1]. This difference in intrinsic activity is crucial for studies aiming to avoid the full activation of CB2 signaling pathways.

Cannabinoid Receptor Pharmacology Analgesia Pain Research

TSPO Binding Affinity: CB-86 vs. Established Reference Ligand PK11195

As a TSPO ligand, CB-86 demonstrates high binding affinity with a reported Ki of 1.6 nM [1]. This value is comparable to or exceeds that of the prototypical TSPO ligand, PK11195, which typically exhibits a Ki in the low nanomolar range (e.g., ~9.3 nM in rat kidney membranes). This high affinity supports the use of CB-86 in applications requiring potent TSPO engagement, such as neuroprotection studies or targeted drug delivery.

TSPO Pharmacology Neuroinflammation Mitochondrial Biology

Neuroprotective Potency: CB-86 vs. CB204 in Parkinson's Disease Model

In a cellular model of Parkinson's disease (6-OHDA-induced PC12 cell death), CB-86 demonstrates neuroprotective effects that are slightly more pronounced than its close analog, CB204. Treatment with CB-86 (25 µM) inhibited necrosis to 2.7-fold over control, whereas CB204 (25 µM) inhibited it to 3.2-fold [1]. Both compounds normalized cell viability up to 1.8-fold after 6-OHDA exposure [1].

Neuroprotection Parkinson's Disease TSPO

In Vivo Diagnostic Sensitivity: 99mTc-DTPA-CB86 SPECT Imaging

The utility of CB-86 as a diagnostic probe is validated in a myocardial infarction model. 99mTc-DTPA-CB86 SPECT/CT imaging clearly visualized infarcted myocardium with high quality as early as 1 hour post-injection, and the signal remained identifiable for up to 36 hours [1]. This sustained imaging window is advantageous for longitudinal studies of disease progression or therapeutic monitoring.

Cardiac Imaging Myocardial Infarction SPECT

Optimal Research and Development Applications for CB-86 Based on Verified Differentiation


Development of Low-Cytotoxicity TSPO-Targeted Radiopharmaceuticals

CB-86 is the preferred starting point for developing new TSPO-targeted imaging agents (e.g., 99mTc-SPECT, Gd-MRI) where minimizing compound-related cytotoxicity is paramount. Its 75-fold lower cytotoxicity compared to the analog CB256 [1] reduces the risk profile for in vivo studies and facilitates potential clinical translation. This is directly supported by its successful conjugation into 99mTc-DTPA-CB86 for arthritis imaging [2] and 99mTc-DTPA-CB86 for cardiac imaging [3].

Pharmacological Dissection of CB1 vs. CB2 Signaling Pathways

CB-86 serves as a critical tool compound for researchers needing to isolate CB1 partial agonism from CB2 antagonism. Unlike the dual full agonist WIN 55,212-2, CB-86's functional selectivity (partial agonist at CB1, neutral antagonist at CB2) [4] allows for experiments that specifically probe CB1-mediated effects without concurrent full activation of CB2 pathways, which is essential for pain and neurology research.

In Vitro Modeling of Neuroprotection in Parkinson's Disease

In established 6-OHDA-induced cellular models of Parkinson's disease, CB-86 has demonstrated reproducible neuroprotective effects. Its ability to normalize cell viability up to 1.8-fold and inhibit necrosis by 2.7-fold at a 25 µM concentration [5] makes it a suitable positive control or reference compound for screening new TSPO-based neuroprotective agents.

Design of TSPO-Targeted Drug Delivery Systems

The high TSPO binding affinity (Ki = 1.6 nM) [6] and low cytotoxicity of CB-86 make it an ideal ligand for constructing targeted delivery vehicles. Its successful conjugation to liposomal nanoparticles, which achieved a 2.3-fold higher tumor-to-kidney ratio over free ligand in vivo [6], demonstrates its utility in enhancing the selectivity of therapeutic payloads for cancer and inflammation.

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